2-ethynyl-6-methoxypyrazine
Description
2-Ethynyl-6-methoxypyrazine (CAS 1196153-43-1) is a pyrazine derivative featuring an ethynyl (-C≡CH) group at the 2-position and a methoxy (-OCH₃) group at the 6-position. Pyrazines are six-membered heterocyclic compounds with two nitrogen atoms at the 1,4-positions, known for their diverse applications in pharmaceuticals, agrochemicals, and flavor chemistry . Notably, derivatives like OPC-15161 (1a) are synthesized from related pyrazine precursors, highlighting its utility in medicinal chemistry .
Properties
CAS No. |
1196153-43-1 |
|---|---|
Molecular Formula |
C7H6N2O |
Molecular Weight |
134.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-ethynyl-6-methoxypyrazine involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst and boronic acid derivatives under mild conditions . The general reaction conditions include:
Catalyst: Palladium(II) acetate
Base: Potassium carbonate
Solvent: Tetrahydrofuran
Temperature: Room temperature to 80°C
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability . The use of automated reactors and continuous flow systems can further enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-ethynyl-6-methoxypyrazine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding pyrazine oxides.
Reduction: Can be reduced to form ethyl-substituted pyrazines.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the ethynyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Pyrazine oxides.
Reduction: Ethyl-substituted pyrazines.
Substitution: Various substituted pyrazines depending on the nucleophile used.
Scientific Research Applications
2-ethynyl-6-methoxypyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the food and beverage industry for flavoring purposes.
Mechanism of Action
The mechanism of action of 2-ethynyl-6-methoxypyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural analogs of 2-ethynyl-6-methoxypyrazine, emphasizing substituent variations and molecular properties:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | CAS Number | Key Features |
|---|---|---|---|---|---|
| This compound | C₇H₆N₂O | 134.14 | Ethynyl (2), Methoxy (6) | 1196153-43-1 | Triple bond for reactivity |
| 2-Isopropyl-6-methoxypyrazine | C₈H₁₂N₂O | 152.19 | Isopropyl (2), Methoxy (6) | 68039-46-3 | Bulkier alkyl group |
| 2-Ethyl-6-methylpyrazine | C₇H₁₀N₂ | 122.17 | Ethyl (2), Methyl (6) | 1216457-85-0 | Aliphatic substituents |
| 2-Ethoxy-6-methylpyrazine | C₇H₁₀N₂O | 138.17 | Ethoxy (2), Methyl (6) | 53163-97-6 | Ether functionality |
| 2-Ethenyl-6-methylpyrazine | C₇H₈N₂ | 120.16 | Ethenyl (2), Methyl (6) | 13925-09-2 | Unsaturated vinyl group |
| 2,3,5-Trimethyl-6-ethylpyrazine | C₉H₁₄N₂ | 150.22 | Trimethyl (2,3,5), Ethyl (6) | 17398-16-2 | Highly substituted analog |
| 2-Amino-6-methylpyrazine | C₅H₆N₄ | 122.13 | Amino (2), Methyl (6) | N/A | Amino group for nucleophilic reactions |
| 3-Chloro-6-methoxypyrazin-2-amine | C₅H₅ClN₃O | 158.57 | Chloro (3), Methoxy (6), Amino (2) | 5049-61-6 | Electrophilic halogen substituent |
Reactivity and Functional Group Analysis
- Ethynyl vs. Aliphatic/Alkoxy Groups: The ethynyl group in this compound enables unique reactivity, such as Sonogashira coupling, which is absent in analogs with ethyl or ethoxy groups (e.g., 2-ethyl-6-methylpyrazine or 2-ethoxy-6-methylpyrazine) .
- This is shared with 3-chloro-6-methoxypyrazin-2-amine but contrasts with alkyl-substituted analogs like 2-isopropyl-6-methoxypyrazine .
- Amino and Halogen Substituents: Compounds like 2-amino-6-methylpyrazine and 3-chloro-6-methoxypyrazin-2-amine exhibit distinct reactivity profiles. The amino group facilitates nucleophilic substitution, while the chloro group allows for cross-coupling reactions (e.g., Suzuki-Miyaura) .
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